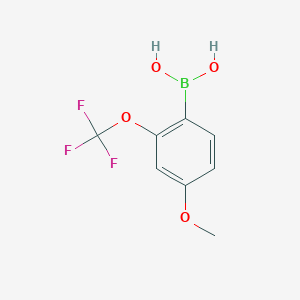

4-Methoxy-2-(trifluoromethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[4-methoxy-2-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4/c1-15-5-2-3-6(9(13)14)7(4-5)16-8(10,11)12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAPFGSEVYIZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methoxy-2-(trifluoromethoxy)phenylboronic acid spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Characterization of 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, fluorinated organic compounds have become indispensable tools, particularly within pharmaceutical and agrochemical development. The strategic incorporation of fluorine-containing moieties can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among these valuable reagents, 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid stands out as a versatile building block. Its unique substitution pattern, featuring an electron-donating methoxy group and a lipophilic, electron-withdrawing trifluoromethoxy group, makes it a highly sought-after reactant for Suzuki-Miyaura cross-coupling reactions.[2]

This guide provides an in-depth analysis of the core spectral data—NMR, IR, and MS—for 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers expert interpretation of the spectral features, explains the underlying chemical principles, and provides validated experimental protocols for acquiring high-quality data. By understanding the characteristic spectral signature of this reagent, scientists can ensure its purity, confirm its structure, and confidently employ it in complex synthetic pathways.

Molecular Structure and Physicochemical Properties

The unique arrangement of substituents on the phenyl ring dictates the compound's reactivity and its spectral characteristics. The boronic acid group is the reactive handle for cross-coupling, while the methoxy and trifluoromethoxy groups modulate the electronic properties of the aromatic system.

| Property | Value |

| CAS Number | 313546-16-6 |

| Molecular Formula | C₈H₈BF₃O₃[3] |

| Molecular Weight | 219.95 g/mol [2] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 168-172 °C[3] |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [fontsize=10, fontname="sans-serif", color="#5F6368"];// Atom nodes C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="1.4,0!"]; C3 [label="C3", pos="2.1,-1.2!"]; C4 [label="C4", pos="1.4,-2.4!"]; C5 [label="C5", pos="0,-2.4!"]; C6 [label="C6", pos="-0.7,-1.2!"]; B[label="B", pos="-1.4,-3.6!"]; O1_B [label="O", pos="-0.7,-4.6!"]; H1_O1 [label="H", pos="-1.1,-5.3!"]; O2_B [label="O", pos="-2.5,-4.3!"]; H2_O2 [label="H", pos="-3.2,-4.8!"]; O_Me [label="O", pos="2.1,1.2!"]; C_Me [label="C", pos="3.5,1.2!"]; H1_Me [label="H", pos="3.9,0.5!"]; H2_Me [label="H", pos="3.9,1.9!"]; H3_Me [label="H", pos="3.9,1.2!"]; O_CF3 [label="O", pos="-1.4,1.2!"]; C_CF3 [label="C", pos="-2.8,1.2!"]; F1 [label="F", pos="-3.2,0.5!"]; F2 [label="F", pos="-3.2,1.9!"]; F3 [label="F", pos="-3.2,1.2!"]; H3[label="H", pos="3.1,-1.2!"]; H5[label="H", pos="2.1,-3.2!"]; H6[label="H", pos="-1.7,-1.2!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- O_CF3; O_CF3 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3; C2 -- O_Me; O_Me -- C_Me; C_Me -- H1_Me; C_Me -- H2_Me; C_Me -- H3_Me; C4 -- B; B -- O1_B; O1_B -- H1_O1; B -- O2_B; O2_B -- H2_O2; C3 -- H3; C5 -- H5; C6 -- H6; }

Caption: Molecular structure of 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0-7.8 | Broad singlet | 2H | B(OH)₂ |

| ~ 7.6 | d | 1H | Ar-H |

| ~ 7.2 | d | 1H | Ar-H |

| ~ 7.1 | dd | 1H | Ar-H |

| ~ 3.9 | s | 3H | -OCH₃ |

Interpretation: The two protons of the boronic acid group (-B(OH)₂) typically appear as a broad singlet due to rapid exchange and quadrupolar relaxation from the boron nucleus. This signal's intensity can vary and will disappear upon the addition of a drop of D₂O to the NMR tube. The aromatic region displays three distinct signals for the three protons on the phenyl ring. Their specific splitting patterns and chemical shifts are dictated by the electronic effects of the substituents. The methoxy group (-OCH₃) appears as a sharp singlet, typically around 3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. A key feature is the coupling between carbon and fluorine atoms.

| Chemical Shift (δ, ppm) | Multiplicity (JCF) | Assignment | | :--- | :--- | :--- | :--- | | ~ 160 | s | Ar-C-OCH₃ | | ~ 148 | q (small J) | Ar-C-OCF₃ | | ~ 135 | s | Ar-CH | | ~ 125 | s | Ar-CH | | ~ 120.5 | q (¹JCF ≈ 255 Hz) | -OCF₃ | | ~ 115 | s | Ar-C-B(OH)₂ | | ~ 110 | s | Ar-CH | | ~ 56 | s | -OCH₃ |

Interpretation: The most diagnostic signal is the quartet for the trifluoromethoxy carbon at approximately 120.5 ppm. This splitting is a result of coupling to the three fluorine atoms with a large one-bond coupling constant (¹JCF) of about 255 Hz.[4] The carbon directly attached to the -OCF₃ group also exhibits a small quartet due to three-bond C-F coupling (³JCF).[4] The other aromatic carbons appear as singlets, with their chemical shifts influenced by the attached substituents. The carbon attached to the boronic acid is often difficult to observe due to quadrupolar broadening.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a clear diagnostic signal for the trifluoromethoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | ~ -58 to -60 | s | -OCF₃ |

Interpretation: The spectrum will show a single, sharp singlet in the typical range for a trifluoromethoxy group attached to an aromatic ring. The high sensitivity of the ¹⁹F nucleus makes this a valuable technique for confirming the presence of the fluorinated moiety and for purity analysis.[5]

¹¹B NMR Spectroscopy

This technique is specific for observing the boron nucleus.

| Chemical Shift (δ, ppm) | Signal Shape | Assignment | | :--- | :--- | :--- | :--- | | ~ 28-30 | Broad | B(OH)₂ |

Interpretation: For a tricoordinate boronic acid, a broad signal is expected in the range of 28-30 ppm.[4] This confirms the trigonal planar geometry of the boron atom. The broadness is due to the quadrupolar nature of the ¹¹B nucleus.

Experimental Protocol: Acquiring NMR Spectra

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H stretch | B(OH)₂ |

| 3100-3000 | C-H stretch (aromatic) | Ar-H |

| 2950-2850 | C-H stretch (aliphatic) | -OCH₃ |

| 1610, 1500 | C=C stretch | Aromatic ring |

| 1380-1320 | B-O stretch | Boronic acid |

| 1280-1240 | C-O stretch (aryl ether) | Ar-O-CH₃ |

| 1200-1050 | C-F stretch | -OCF₃ |

Interpretation: The most prominent feature is a broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.[6] Strong, sharp peaks in the 1200-1050 cm⁻¹ range are indicative of the C-F stretching vibrations of the trifluoromethoxy group. The B-O stretching vibration provides further evidence for the boronic acid moiety.

Experimental Protocol: Acquiring an ATR-IR Spectrum

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid powder onto the ATR crystal.

-

Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum. The instrument software will automatically ratio it against the background.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Proposed Assignment |

| 219.95 | [M]⁺ (Molecular Ion) |

| 202 | [M - OH]⁺ |

| 185 | [M - H₂O₂]⁺ or [M - B(OH)₂ + H]⁺ |

| 151 | [M - OCF₃ - OH]⁺ |

Interpretation: Under electron ionization (EI), the molecular ion peak [M]⁺ should be observable at m/z ≈ 220. Common fragmentation pathways for phenylboronic acids include the loss of hydroxyl radicals or water. The trifluoromethoxy and methoxy groups can also be lost as fragments, leading to a series of daughter ions that can be used to piece together the molecular structure.

Caption: A simplified potential fragmentation pathway in mass spectrometry.

Application in Synthesis: A Practical Context

The robust characterization of 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is critical because of its widespread use, particularly in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

Caption: Generalized Suzuki-Miyaura cross-coupling reaction scheme.

The purity of the boronic acid, as confirmed by the spectral data outlined in this guide, is paramount for achieving high yields and avoiding side reactions. Impurities, such as the corresponding boroxine (a cyclic anhydride), can affect the stoichiometry and efficiency of the catalytic cycle.

Conclusion

4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is a valuable and powerful reagent in the synthetic chemist's toolbox. A thorough understanding of its spectral characteristics is fundamental to its effective use. This guide has provided a detailed roadmap for interpreting its ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, as well as its IR and MS data. By correlating these spectral signatures with the molecule's unique structure, researchers can confidently verify the identity and purity of their material, ensuring the integrity and success of their synthetic endeavors.

References

-

Wyrzykiewicz, E., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2028. [Link]

-

PubChem. 4-(Trifluoromethyl)phenylboronic acid.[Link]

-

Gomez, A., et al. (2021). 19F NMR as a tool in chemical biology. RSC Chemical Biology, 2(2), 466-480. [Link]

-

Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-METHOXY-2-(TRIFLUOROMETHYL)PHENYLBORONIC ACID | 313546-16-6 [amp.chemicalbook.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Foreword: Navigating the Landscape of Fluorinated Phenylboronic Acids

An In-Depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)phenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

In the field of medicinal chemistry and organic synthesis, fluorinated arylboronic acids are indispensable tools. The strategic incorporation of fluorine-containing functional groups can dramatically alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide focuses on 4-Methoxy-2-(trifluoromethyl)phenylboronic acid , a prominent reagent in this class.

It is crucial to distinguish this compound from its analogue, 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid. While both feature a methoxy group and a fluorine-containing substituent, the electronic and steric properties of the trifluoromethyl (-CF3) group differ significantly from the trifluoromethoxy (-OCF3) group. The existing body of scientific literature and commercial availability is overwhelmingly centered on the trifluoromethyl variant, which will be the core subject of this guide. A brief discussion of (trifluoromethoxy)phenylboronic acids is included to provide context on this related class of compounds.

Compound Profile and Physicochemical Properties

4-Methoxy-2-(trifluoromethyl)phenylboronic acid is a white to off-white crystalline powder that serves as a key building block in synthetic chemistry.[2] Its utility is enhanced by the presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, which modulate the reactivity of the boronic acid and influence the properties of the resulting products.

| Property | Value | Source |

| CAS Number | 313546-16-6 | |

| Molecular Formula | C₈H₈BF₃O₃ | [2] |

| Molecular Weight | 219.95 g/mol | |

| Melting Point | 168-172 °C | |

| Appearance | White to off-white crystalline powder | [2] |

| Storage | 2-8°C, under inert gas | [3] |

| Synonyms | (4-Methoxy-2-(trifluoromethyl)phenyl)boronic acid, 4-Methoxy-2-(trifluoromethyl)benzeneboronic acid | [4] |

Synthesis and Mechanistic Considerations

While a specific "discovery" paper detailing the first-ever synthesis is not prominently available, the preparation of this compound follows established organometallic methodologies. A common and reliable route involves the lithiation of a suitable aryl halide followed by quenching with a borate ester.

Retrosynthetic Analysis and Proposed Pathway

The synthesis logically begins with a commercially available precursor, such as 1-bromo-4-methoxy-2-(trifluoromethyl)benzene. The core transformation is the conversion of the C-Br bond to a C-B(OH)₂ bond. This is typically achieved through a halogen-metal exchange followed by reaction with a boron electrophile and subsequent hydrolysis.

Caption: Generalized synthetic workflow for arylboronic acids.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example based on standard laboratory procedures for the synthesis of arylboronic acids and should be adapted and optimized under appropriate safety protocols.

Materials:

-

1-Bromo-4-methoxy-2-(trifluoromethyl)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Triisopropyl borate (B(O-iPr)₃)

-

Hydrochloric Acid (HCl), e.g., 2 M aqueous solution

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-bromo-4-methoxy-2-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction is stirred at this temperature for 1 hour. Causality: This low temperature is critical to prevent side reactions and ensure efficient halogen-metal exchange.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining a temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm slowly to room temperature overnight. Causality: The borate ester acts as the electrophile, "trapping" the highly reactive aryl lithium intermediate to form a stable boronate ester.

-

Hydrolysis & Workup: The reaction is cooled in an ice bath and quenched by the slow addition of 2 M HCl. The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the boronate ester to the boronic acid.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel chromatography to yield the final product.

Applications in Pharmaceutical and Materials Science

The primary utility of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][5]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. In this context, the boronic acid serves as the organoboron nucleophile that, after activation by a base, transfers its aryl group to the palladium center during the catalytic cycle.

Caption: Role of the boronic acid in a Suzuki-Miyaura coupling.

Role in Drug Development

The trifluoromethyl group is a bioisostere for various groups and is known to enhance metabolic stability and membrane permeability.[1] This makes 4-Methoxy-2-(trifluoromethyl)phenylboronic acid a valuable building block for synthesizing drug candidates.

-

Corticotropin-Releasing Factor-1 (CRF1) Antagonists: This compound has been utilized as a key reactant in the synthesis of pyrazine derivatives that act as CRF1 receptor antagonists, which are investigated for the treatment of stress-related disorders like anxiety and depression.

-

Cathepsin S Inhibitors: It is also employed in the synthesis of phenyl-purine-carbonitrile derivatives that function as inhibitors of Cathepsin S, an enzyme implicated in autoimmune diseases and cancer.

-

RAF Inhibitors for Cancer Therapy: While not this exact molecule, closely related fluorinated building blocks are essential in creating advanced RAF inhibitors. For instance, the development of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a clinical candidate for RAS mutant cancers, relies on coupling strategies involving similar fluorinated fragments.[6]

A Note on (Trifluoromethoxy)phenylboronic Acids

The user's original query specified a trifluoromethoxy (-OCF3) group. A 2021 study systematically investigated the properties of ortho, meta, and para isomers of (trifluoromethoxy)phenylboronic acid.[7] The research highlighted that these compounds have been used to introduce the trifluoromethoxyphenyl fragment into larger molecules.[7] Notably, the ortho isomer, 2-(trifluoromethoxy)phenylboronic acid, showed an unusual preference for binding d-glucose over d-fructose, suggesting potential applications in the diagnostics of diabetes mellitus.[7] This distinct behavior underscores the subtle yet powerful influence of substituent choice in molecular design.

Conclusion

4-Methoxy-2-(trifluoromethyl)phenylboronic acid is more than just a chemical reagent; it is an enabling tool for innovation in medicine and materials. Its carefully arranged functional groups provide a unique combination of reactivity and stability, making it a preferred building block for constructing complex molecular architectures. The principles guiding its synthesis are robust and well-understood, while its applications, particularly in the synthesis of targeted therapeutics, continue to expand. Understanding the causality behind its synthesis and reactivity allows researchers to leverage its full potential in the ongoing quest for novel and effective chemical entities.

References

-

4-Methoxy-2-(trifluoromethyl)phenylboronic acid . Chem-Impex. [Link]

-

4-(Trifluoromethyl)phenylboronic acid . PubChem, National Center for Biotechnology Information. [Link]

-

Wolska, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity . Molecules, 26(7), 2011. National Center for Biotechnology Information. [Link]

-

4-Methoxy-2-(trifluoromethyl)phenylboronic acid, pinacol ester, min 96% . Aladdin Scientific. [Link]

-

The Role of Fluorinated Boronic Acids in Modern Pharmaceutical Intermediates . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Nichols, P. L., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor . Journal of Medicinal Chemistry, 62(10), 5011-5034. ACS Publications. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID | 312936-89-3 [chemicalbook.com]

- 4. H27062.03 [thermofisher.com]

- 5. escazuvillage.com [escazuvillage.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability of 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid

An In-Depth Technical Guide to 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid: Commercial Availability, Applications, and Experimental Protocols

Introduction

4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is a specialized organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifluoromethoxy and methoxy-substituted phenyl ring makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its commercial availability, key applications, and practical experimental insights for researchers, scientists, and professionals in drug development.

The primary utility of this reagent lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[2] The trifluoromethoxy group often enhances the lipophilicity, metabolic stability, and binding affinity of drug candidates, making this boronic acid a sought-after intermediate in the synthesis of novel therapeutics.[1]

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is crucial for its effective use and storage. These properties dictate the reaction conditions and handling procedures necessary for successful synthetic outcomes.

| Property | Value | Reference |

| CAS Number | 313546-16-6 | [3] |

| Molecular Formula | C₈H₈BF₃O₃ | [3] |

| Molecular Weight | 219.95 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 168-172 °C | [3] |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C | [3] |

| SMILES String | COc1ccc(B(O)O)c(c1)C(F)(F)F | |

| InChI Key | ZBCRZEJNAADYKG-UHFFFAOYSA-N |

Commercial Availability and Sourcing

While a valuable reagent, sourcing 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid requires careful consideration of supplier reliability and product specifications. It is important to note that some major suppliers, such as Sigma-Aldrich, have discontinued this specific product. However, it remains available through other specialized chemical vendors.

| Supplier | Product Name | Purity | Available Quantities | Notes |

| Chem-Impex | 4-Methoxy-2-(trifluoromethyl)phenylboronic acid | 95 - 105% (Titration) | 1g | Available to ship. |

| Aladdin Scientific | 4-Methoxy-2-(trifluoromethyl)phenylboronic acid, pinacol ester | min 96% | 1g | Pinacol ester derivative. |

| MedchemExpress | 4-(Trifluoromethoxy)phenylboronic acid | Not specified | 25g, 100g | A related isomer. |

For researchers requiring this scaffold, it is advisable to inquire about lead times and bulk pricing directly from the suppliers. Additionally, the pinacol ester derivative of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid is also commercially available and can be a suitable alternative in many synthetic protocols, sometimes offering enhanced stability.[4]

Key Applications in Research and Development

The unique electronic and steric properties of 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid make it a versatile tool in several areas of chemical research.

-

Medicinal Chemistry : It is a crucial building block for the synthesis of bioactive molecules. It has been used in the development of corticotropin-releasing factor-1 (CRF-1) receptor antagonists and cathepsin S inhibitors. The trifluoromethyl group is known to improve the efficacy and persistence of drug candidates.[1]

-

Organic Synthesis : Its primary application is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals and agrochemicals.[3][5]

-

Materials Science : This compound is utilized in creating advanced materials, such as specialized polymers and functional coatings, where its properties can impart enhanced thermal stability and chemical resistance.[1][3]

-

Agrochemicals : Similar to its role in pharmaceuticals, the trifluoromethyl group can enhance the potency and stability of pesticides and herbicides.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a representative example of a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid. This procedure is intended as a starting point and may require optimization based on the specific aryl halide partner.

Materials and Reagents:

-

4-Methoxy-2-(trifluoromethoxy)phenylboronic acid (1.2 equivalents)

-

Aryl halide (e.g., 4-bromotoluene) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

-

Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition : Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Following this, add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.

-

Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification : Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Experimental Workflow Diagram

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

-

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex (R¹-Pd-X).

-

Transmetalation : The boronic acid (R²-B(OH)₂), activated by the base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex (R¹-Pd-R²).

-

Reductive Elimination : The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the biaryl product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with any chemical reagent, proper handling and storage of 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid are essential for laboratory safety.

-

General Handling : Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing.[8]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] The recommended storage temperature is between 2-8°C. Boronic acids can be sensitive to air and moisture, so storage under an inert atmosphere may be beneficial for long-term stability.[8]

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[6][7]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[6]

Conclusion

4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is a highly valuable, albeit specialized, reagent for organic synthesis. Its utility in constructing complex molecules, particularly for pharmaceutical and materials science applications, is well-documented. While its commercial availability may require sourcing from specialized suppliers, its unique properties and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers pushing the boundaries of chemical innovation. Adherence to proper experimental protocols and safety guidelines will ensure its effective and safe utilization in the laboratory.

References

-

PubChem. 4-(Trifluoromethyl)phenylboronic acid. [Link]

-

Aladdin Scientific. 4-Methoxy-2-(trifluoromethyl)phenylboronic acid, pinacol ester, min 96%, 1 gram. [Link]

-

Lab Alley. How to Store Boric Acid. [Link]

-

MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

-

Autech Industry Co.,Limited. Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. [Link]

-

ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Chem-Space. 4-Methoxy-3-(trifluoromethyl)phenylboronic acid. [Link]

-

Wikipedia. Boronic acid. [Link]

-

RSC Publishing. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. [Link]

-

Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

-

MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

-

ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

Sources

Methodological & Application

Topic: Protocol for Suzuki-Miyaura Coupling with ortho-Substituted Phenylboronic Acids

An Application Note from the Senior Scientist's Desk

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, its application to sterically demanding substrates, particularly those involving ortho-substituted phenylboronic acids, presents significant challenges that can lead to low yields and sluggish reaction rates. This application note provides an in-depth guide to understanding and overcoming the hurdles of steric hindrance in this critical transformation. We will dissect the mechanistic challenges, present a systematic approach to reaction optimization—focusing on the strategic selection of catalysts, ligands, and bases—and provide a robust, field-proven protocol for successful coupling of these challenging substrates.

The Mechanistic Challenge: Steric Hindrance in the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a delicate sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] In couplings involving ortho-substituted partners, the steric bulk near the reaction centers primarily impedes the transmetalation and reductive elimination steps.[4][5]

-

Oxidative Addition : A Pd(0) complex inserts into the aryl-halide bond. This step is typically less affected by steric hindrance on the boronic acid partner but can be slowed by bulky substituents on the aryl halide.

-

Transmetalation : The organic group is transferred from the boron atom to the palladium center. This requires the formation of a boronate species (activated by a base) and its subsequent approach to the palladium complex.[2][6] Large ortho substituents on the phenylboronic acid physically obstruct this approach, hindering the efficient transfer of the aryl group.

-

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3] Steric clash between two bulky ortho-substituted groups on the palladium intermediate can significantly slow this final, product-forming step, making it the rate-limiting stage of the entire cycle.[5]

To overcome these barriers, a rational selection of reagents is not just beneficial; it is essential.

Caption: Fig 1. Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Strategic Reagent Selection: The Key to Success

A systematic approach to selecting the catalyst, ligand, base, and solvent is critical for developing a high-yielding protocol for hindered substrates.

The Catalyst System: Ligand Choice is Paramount

While standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, the choice of ligand is the single most important factor for a successful reaction with hindered substrates.[3][4] Standard ligands like PPh₃ are often ineffective. The solution lies in using ligands that are both bulky and electron-rich .

-

Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): This class of dialkylbiaryl phosphine ligands has revolutionized cross-coupling chemistry.[2][7] Ligands such as SPhos , XPhos , and RuPhos are exceptionally effective for hindered couplings.[4]

-

Causality: Their steric bulk promotes the formation of a highly reactive, 12-electron monoligated Pd(0) species (L₁Pd), which is more accessible for oxidative addition. Their electron-donating nature increases the electron density on the palladium center, which significantly accelerates the rate of both oxidative addition and, crucially, reductive elimination.[2]

-

-

N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of powerful ligands for challenging couplings. They are strong σ-donors, forming very stable bonds with palladium, which can enhance catalyst longevity and efficiency, even with tetra-ortho-substituted biaryls.[4][6]

| Ligand Type | Examples | Key Characteristics | Best For |

| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich, promotes monoligated Pd species. | Di-, tri-, and tetra-ortho-substituted biaryl synthesis. The go-to choice for most hindered couplings.[2][7] |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form highly stable Pd complexes. | Highly challenging couplings, including those with aryl chlorides and tetra-ortho-substituted substrates.[6] |

| Standard Phosphines | PPh₃, P(t-Bu)₃ | Less bulky, moderately electron-rich. | Generally ineffective for hindered couplings; may work for simple, unhindered substrates. |

Base Selection: Activating the Boronic Acid

The base plays a crucial role in activating the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[2][6] The choice of base must be carefully considered, as it can dramatically affect the yield.

-

Moderately Strong Inorganic Bases: Finely ground potassium phosphate (K₃PO₄) is often the base of choice for hindered couplings. Cesium carbonate (Cs₂CO₃) is also highly effective.[4] These bases provide a good balance of reactivity without promoting significant side reactions.

-

Stronger Bases: For particularly stubborn couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[4] However, caution is advised as strong bases can promote side reactions, including protodeboronation, especially at elevated temperatures.

-

The Role of Water: When using phosphate or carbonate bases, the presence of a small amount of water can be beneficial, aiding in the formation of the active boronate species.[4] However, for substrates prone to protodeboronation, anhydrous conditions are preferred.[8]

Solvent and Temperature Considerations

Aprotic polar solvents are typically used to ensure the solubility of all reaction components.

-

Common Solvents: Dioxane, Toluene, and Tetrahydrofuran (THF) are excellent choices.[4]

-

Temperature: Hindered couplings often require elevated temperatures (e.g., 80-110 °C) to overcome the activation energy barriers for transmetalation and reductive elimination. However, it is always best to start at a lower temperature (e.g., 80 °C) and increase only if the reaction is sluggish, as higher temperatures can accelerate the decomposition of unstable boronic acids.[8]

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of a hindered aryl bromide with an ortho-substituted phenylboronic acid. Optimization may be required for specific substrates.

Reaction: Coupling of 1-bromo-2,6-dimethylbenzene with 2-methylphenylboronic acid.

Caption: Fig 2. Experimental Workflow for Hindered Suzuki-Miyaura Coupling.

Materials:

-

1-bromo-2,6-dimethylbenzene (1.0 mmol, 1.0 equiv)

-

2-methylphenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

-

Anhydrous 1,4-Dioxane (5 mL)

Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the 1-bromo-2,6-dimethylbenzene (185 mg), 2-methylphenylboronic acid (163 mg), Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (637 mg).

-

Evacuation and Backfilling: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Degassing: Sparge the resulting suspension with inert gas for 15 minutes to ensure the solvent is thoroughly degassed.

-

Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking a small aliquot (under inert atmosphere).

-

Workup: Once the reaction is complete (consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Ineffective catalyst/ligand system.[4]2. Insufficiently active base.3. Catalyst poisoning (e.g., by oxygen). | 1. Switch to a bulkier ligand (e.g., from SPhos to XPhos). Increase catalyst loading slightly (e.g., to 3 mol%).2. Screen other bases (e.g., Cs₂CO₃ or t-BuOK).[4]3. Ensure rigorous degassing of solvent and proper inert atmosphere technique. |

| Protodeboronation of Boronic Acid | 1. Presence of excess water.2. Reaction temperature is too high.[8]3. Base is too strong or hydrolytically unstable. | 1. Use anhydrous solvents and reagents. Consider using KF as the base, which is less hydrolytic.[6]2. Attempt the reaction at a lower temperature for a longer period.3. Switch from an alkoxide base to K₃PO₄ or Cs₂CO₃. |

| Formation of Homocoupled Products | 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid.2. Inefficient transmetalation relative to reductive elimination of a homocoupled intermediate. | 1. Improve inert atmosphere technique; ensure all reagents and solvents are oxygen-free.2. This is often a sign of a poorly optimized catalyst system. Re-screen ligands and bases to find a system that favors the cross-coupling pathway. |

Conclusion

While Suzuki-Miyaura couplings involving ortho-substituted phenylboronic acids are challenging, they are far from insurmountable. Success lies in a rational, mechanism-informed approach to reaction design. By strategically employing bulky, electron-rich ligands like the Buchwald biarylphosphines, selecting an appropriate base such as K₃PO₄, and carefully controlling reaction parameters, researchers can reliably synthesize sterically encumbered biaryls. The protocols and troubleshooting guidance provided herein serve as a validated starting point for tackling these difficult but essential transformations in pharmaceutical and materials science discovery.

References

-

Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

-

Dhaka, A., et al. Organoborane coupling reactions (Suzuki coupling). PMC, NIH. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Gricius, J. J., et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC, NIH. Available at: [Link]

-

Martin, R. & Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, ACS Publications. Available at: [Link]

-

Sandrock, D. L., et al. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC, NIH. Available at: [Link]

-

Martin, R. & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, NIH. Available at: [Link]

-

Sun, J., et al. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

-

B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. Available at: [Link]

-

So, C. M., et al. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, ACS Publications. Available at: [Link]

-

Yoneda, J. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Smoleń, M., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Unique Potential of 4-Methoxy-2-(trifluoromethoxy)phenylboronic Acid in C-N Coupling Reactions

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid in modern carbon-nitrogen (C-N) bond-forming reactions. We will delve into the molecular rationale for its use, provide a robust starting protocol for its implementation in Buchwald-Hartwig amination, and discuss key optimization parameters.

Introduction: A Reagent of Strategic Importance

4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is an emerging building block in organic synthesis, particularly valued in the fields of pharmaceutical and agrochemical development.[1] Its utility stems from a unique substitution pattern on the phenyl ring:

-

4-Methoxy Group (-OCH₃): An electron-donating group that modulates the electronic properties of the aromatic system.

-

2-(Trifluoromethoxy) Group (-OCF₃): A strongly lipophilic and electron-withdrawing substituent. The trifluoromethoxy group is a bioisostere for other functional groups and is known to significantly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[2][3]

The presence of the C-F bonds in the trifluoromethoxy group contributes to a higher resistance to metabolic degradation, potentially extending a drug's half-life.[2] This combination of electronically distinct groups makes this boronic acid a highly valuable synthon for introducing a structurally complex and pharmaceutically relevant moiety into target molecules via cross-coupling reactions.

The Mechanistic Advantage in Palladium-Catalyzed C-N Coupling

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[4][5] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which orchestrates the coupling of an amine with an aryl halide or pseudohalide.

The electronic nature of 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is poised to influence the key steps of this catalytic cycle. The electron-rich nature imparted by the methoxy group can facilitate the transmetalation step, where the aryl group is transferred from boron to the palladium center. Conversely, the strong electron-withdrawing effect of the trifluoromethoxy group can influence the rate of reductive elimination, the final product-forming step. Understanding these influences is key to developing an effective protocol.

Figure 1. Generalized catalytic cycle for the Buchwald-Hartwig amination.

Application Protocol: Palladium-Catalyzed Amination

This section provides a robust, general protocol for the C-N coupling of an amine with an aryl halide using 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid. This protocol is designed as a validated starting point for a variety of substrates and requires optimization for specific applications.

Objective: To synthesize an N-aryl amine by coupling an aryl bromide with 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid in a model reaction. Note: This describes a Chan-Lam-Evans type reaction, a common C-N coupling application for boronic acids.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purity | Notes |

| 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid | 1701449-38-2 | 251.98 | ≥95% | May contain varying amounts of the anhydride. |

| Aryl Amine (e.g., Morpholine) | 110-91-8 | 87.12 | ≥99% | |

| Copper(II) Acetate (Cu(OAc)₂) | 6046-93-1 | 181.63 | ≥98% | Catalyst. |

| Pyridine | 110-86-1 | 79.10 | Anhydrous | Base/Ligand. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous | Reaction Solvent. |

Experimental Workflow

Sources

- 1. 4-METHOXY-2-(TRIFLUOROMETHYL)PHENYLBORONIC ACID CAS 313546-16-6 Market Matrix: Applications, Types, and CAGR Growth · Apiary [4methoxy2trifluoromethylphenylboronicacidcas313546166market.docs.apiary.io]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1] However, its success is highly dependent on the substrates and reaction conditions. Researchers utilizing structurally complex or electronically challenging coupling partners, such as 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid, often face difficulties in achieving high yields.

This boronic acid derivative presents a unique combination of challenges:

-

Steric Hindrance: The bulky trifluoromethoxy group at the ortho position can impede the approach of the boronic acid to the palladium catalyst center, slowing down the crucial transmetalation step.

-

Electronic Effects: The electron-donating methoxy group at the para position increases the electron density of the phenyl ring, which can make the initial oxidative addition step of the catalytic cycle less favorable.[2]

This guide provides a structured approach to troubleshooting and optimizing Suzuki coupling reactions involving this specific substrate. It is designed for researchers, scientists, and drug development professionals seeking to overcome low yields and improve the efficiency of their synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems when using 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid in Suzuki couplings.

Question 1: My reaction shows low conversion of starting materials, resulting in a low yield. What are the primary factors to investigate?

Answer: Low conversion is a common issue and typically points to a bottleneck in the catalytic cycle. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[3] With your specific substrate, the steric and electronic factors can hinder one or more of these steps.

Here’s a systematic approach to troubleshoot:

-

Catalyst and Ligand System: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ may not be effective for sterically demanding substrates.[4]

-

Expert Insight: The trifluoromethoxy group's bulkiness necessitates the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for efficient oxidative addition and reductive elimination.[5][6]

-

Recommended Action: Screen a panel of Buchwald-type ligands. These are specifically designed for challenging couplings.[6]

-

| Ligand | Structure | Key Features |

| SPhos | Bulky, electron-rich, good for sterically hindered aryl chlorides and bromides. | |

| XPhos | Very bulky, excellent for creating a highly active catalyst. | |

| RuPhos | Electron-rich and bulky, often effective for hindered biaryl synthesis. |

-

Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[7][8]

-

Expert Insight: A base that is too weak may not efficiently form the boronate species required for transmetalation. Conversely, a base that is too strong can lead to decomposition of the boronic acid or catalyst.

-

Recommended Action: If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. These are often more effective in promoting the reaction of hindered boronic acids.

-

-

Solvent and Temperature:

-

Expert Insight: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents are generally preferred.

-

Recommended Action: Common solvent systems include dioxane/water or toluene/water.[9] Ensure the reaction temperature is appropriate. For challenging couplings, a higher temperature (e.g., 80-110 °C) may be necessary to overcome the activation energy barrier.

-

Question 2: I'm observing significant side products, primarily homocoupling of the boronic acid and protodeboronation. How can I minimize these?

Answer: The formation of side products is a clear indication that the desired cross-coupling pathway is competing with undesired reactions.

-

Homocoupling (Ar-B(OH)₂ → Ar-Ar):

-

Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to the coupling of two boronic acid molecules.

-

Preventative Measures:

-

Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

-

Ligand Choice: Using a sufficiently bulky ligand can disfavor the formation of the intermediates required for homocoupling.

-

-

-

Protodeboronation (Ar-B(OH)₂ → Ar-H):

-

Causality: This is the hydrolytic cleavage of the C-B bond and is a significant issue, especially with electron-rich or sterically hindered boronic acids.[9][10] It can be catalyzed by residual palladium or promoted by the base and water in the reaction mixture.

-

Preventative Measures:

-

Anhydrous Conditions: While many Suzuki protocols use aqueous bases, for a sensitive substrate like this, consider using anhydrous conditions with a base like K₃PO₄ in a solvent such as anhydrous dioxane or toluene.[2]

-

Boronic Ester Protection: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester). These are generally more resistant to protodeboronation and can be used in place of the free acid.

-

Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times can increase the extent of protodeboronation.

-

-

Optimization Workflow

For a systematic approach to improving your yield, consider the following experimental workflow. This is designed to efficiently screen key parameters.

Caption: A logical workflow for troubleshooting and optimizing the Suzuki coupling reaction.

Experimental Protocols

General Protocol for Ligand and Base Screening

This protocol is designed for small-scale reactions to quickly identify promising conditions.

-

Preparation:

-

In an array of oven-dried reaction vials equipped with stir bars, add your aryl halide (1.0 equiv).

-

Add 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid (1.2-1.5 equiv).

-

Add the chosen base (2.0-3.0 equiv).

-

-

Inert Atmosphere:

-

Seal the vials with septa and purge with argon or nitrogen for 10-15 minutes.

-

-

Reagent Addition:

-

Add the degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl halide).

-

In a separate vial, prepare a stock solution of the palladium precatalyst and ligand. For example, Pd₂(dba)₃ (1-2 mol%) and the ligand (2-4 mol%).

-

Add the catalyst/ligand solution to each reaction vial via syringe.

-

-

Reaction:

-

Place the vials in a preheated aluminum block at the desired temperature (e.g., 100 °C).

-

Stir vigorously for the specified time (e.g., 12-24 hours).

-

-

Analysis:

-

After cooling to room temperature, quench a small aliquot of each reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Analyze the organic layer by LC-MS or GC-MS to determine the conversion and identify major byproducts.

-

Frequently Asked Questions (FAQs)

Q: Can I use a different palladium source? A: Yes. While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts, pre-formed palladium-ligand complexes (e.g., SPhos-Pd-G3) can also be used. These "precatalysts" are often more air-stable and can lead to more reproducible results by ensuring a consistent palladium-to-ligand ratio.[9]

Q: Is water necessary in the reaction? A: Not always. While many Suzuki reactions benefit from an aqueous co-solvent to dissolve the base, it can also promote protodeboronation.[10] For sensitive substrates, completely anhydrous conditions using an organic-soluble base like K₃PO₄ in a solvent like 1,4-dioxane can be advantageous.[2]

Q: My boronic acid seems to be degrading. What can I do? A: Boronic acids can be unstable, especially on storage.[11] Consider the following:

-

Purity Check: Verify the purity of your boronic acid by NMR before use.

-

Use Fresh: Use freshly purchased or prepared boronic acid.

-

Protection: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which are known to be more robust.

Q: How do I know if my ligand is working? A: The primary indicator is an increase in the yield of your desired product. A good ligand for a sterically hindered coupling will accelerate the rate-limiting steps of the catalytic cycle, outcompeting the side reactions.[5] You should see a significant improvement in conversion compared to using a simple ligand like PPh₃.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Dragutan, V., Dragutan, I., & Demonceau, A. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 26(11), 3123. Retrieved from [Link]

-

Sharma, S., & Singh, U. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

-

Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Retrieved from [Link]

-

Nguyen, V. T., et al. (2018). Studies on Suzuki Coupling Reactions of Large Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Cedeño, M., & Cárdenas, D. J. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 76(17), 7144–7150. Retrieved from [Link]

-

WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

-

ResearchGate. (2025). Suzuki-Miyaura cross coupling reaction: Recent advancements in catalysis and organic synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

-

Molenda, O., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6231–6287. Retrieved from [Link]

-

Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved from [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. wwjmrd.com [wwjmrd.com]

- 5. mdpi.com [mdpi.com]

- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Technical Support Center: Suzuki Coupling with 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid

Welcome to the technical support center for researchers utilizing 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but also the underlying mechanistic rationale to empower you to optimize your synthetic strategies. This boronic acid, with its unique electronic and steric profile—an electron-donating para-methoxy group and a sterically demanding, electron-withdrawing ortho-trifluoromethoxy group—presents specific challenges that require careful consideration of reaction parameters.

FAQ 1: I'm observing significant protodeboronation, resulting in 3-methoxy-1-(trifluoromethoxy)benzene as a major byproduct. Why is this happening and how can I prevent it?

A: This is the most common side reaction for this class of substrate, and its prevalence is rooted in the mechanism of the Suzuki reaction itself.

Protodeboronation is the formal replacement of the C-B bond with a C-H bond.[1] This process is typically base-catalyzed and requires a proton source, which is often water present in the reaction medium.[2][3][4]

Causality:

-

Base-Mediated Activation: The Suzuki coupling requires a base to activate the boronic acid, forming a more nucleophilic boronate species (Ar-B(OH)₃⁻) that is competent for transmetalation.[4][5][6]

-

Competitive Protonolysis: This activated boronate is also highly susceptible to protonolysis by water or other protic sources in the reaction mixture. The reaction proceeds via cleavage of the aryl-boron bond.[2][3]

-

Substrate-Specific Factors: For 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid, two factors can accelerate protodeboronation:

-

Steric Hindrance: The bulky ortho-trifluoromethoxy group can significantly slow down the rate-limiting transmetalation step with the palladium complex. This extended lifetime of the activated boronate provides a larger window of opportunity for protodeboronation to occur before the desired coupling can take place.

-

Electronic Effects: While complex, the electron-donating para-methoxy group can increase electron density on the aromatic ring, potentially making the ipso-carbon more susceptible to protonation under certain mechanistic pathways.

-

Troubleshooting & Mitigation Strategies for Protodeboronation

The core strategy is to accelerate the desired catalytic cycle relative to the undesired protodeboronation pathway.

| Mitigation Strategy | Mechanistic Rationale | Recommended Parameters |

| Use Anhydrous Conditions | Removes the primary proton source (water), directly inhibiting the protonolysis pathway. | Use freshly distilled/dry solvents (dioxane, toluene, 2-MeTHF). Oven-dry all glassware. Use an anhydrous grade of base. |

| Optimize Base Selection | Strong aqueous bases (e.g., NaOH, Na₂CO₃) create a highly basic aqueous phase where protodeboronation is rapid. Weaker, non-aqueous, or phosphate bases are often superior.[4][6] | Recommended: K₃PO₄, Cs₂CO₃, CsF. Avoid: NaOH, KOH, Ba(OH)₂ unless absolutely necessary and with rigorous optimization. |

| Increase Catalytic Activity | A more active catalyst will accelerate the transmetalation and reductive elimination steps, ensuring the boronic acid is consumed in the productive cycle faster than it can be destroyed. | Use modern palladium precatalysts (e.g., SPhos-Pd-G3) with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).[7][8][9] These are designed for sterically hindered substrates. |

| Use a Boronate Ester | Protecting the boronic acid as an ester (e.g., pinacol, MIDA) increases its stability and resistance to premature protodeboronation.[1][10][11] Trifluoroborate salts also offer a "slow-release" mechanism for the boronic acid.[12][13][14] | The pinacol ester can be synthesized beforehand. MIDA boronates or potassium trifluoroborate salts can be used directly and hydrolyze in situ to the active boronic acid.[1][14] |

FAQ 2: My primary byproduct is the symmetrical biaryl, 4,4'-dimethoxy-2,2'-bis(trifluoromethoxy)-1,1'-biphenyl. What is causing this homocoupling?

A: Homocoupling of the boronic acid is another common side reaction, often promoted by the palladium catalyst and the presence of oxidants, particularly molecular oxygen.

Causality: There are two primary pathways for this undesirable dimerization:

-

Oxygen-Mediated Catalytic Cycle: If the reaction is not rigorously degassed, dissolved oxygen can participate in a catalytic cycle where two molecules of the boronic acid are coupled. This often involves a Pd(II) species and can become the dominant pathway if the oxidative addition of the aryl halide is slow.[15]

-

Stoichiometric Pd(II) Reaction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can react directly with two equivalents of the boronate to form the homocoupled biaryl and Pd(0).[16] While this generates the active Pd(0) catalyst for the main cycle, it consumes two equivalents of your valuable boronic acid for every equivalent of catalyst generated.[16]

Troubleshooting & Mitigation Strategies for Homocoupling

| Mitigation Strategy | Mechanistic Rationale | Recommended Protocol |

| Rigorous Degassing | Removes dissolved oxygen, shutting down the primary catalytic pathway for homocoupling.[15] | Perform a minimum of three freeze-pump-thaw cycles. Alternatively, sparge the reaction solvent with argon for 30-60 minutes before adding the catalyst and reagents. Maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction. |

| Use a Pd(0) Precatalyst | Bypasses the stoichiometric homocoupling pathway associated with the reduction of Pd(II) to Pd(0). | Use Pd₂(dba)₃ or Pd(PPh₃)₄ as the catalyst source. Note that modern Buchwald precatalysts are designed to generate the active L-Pd(0) species efficiently with minimal side reactions. |

| Control Reaction Stoichiometry | Using a slight excess of the boronic acid is common, but a large excess can favor side reactions like homocoupling. | Start with 1.1-1.3 equivalents of the boronic acid relative to the limiting aryl halide. Avoid using >1.5 equivalents unless necessary for a particularly difficult coupling. |

FAQ 3: The reaction is very slow and gives poor conversion, even with minimal side products. How can I drive it to completion?

A: The steric bulk of the ortho-trifluoromethoxy group is the most likely culprit, hindering the crucial transmetalation step.

The Suzuki catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. For your substrate, the large -OCF₃ group impedes the approach of the boronate to the palladium center, raising the activation energy for transmetalation.

Protocol: Optimized Suzuki Coupling for 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid

This protocol is designed to overcome steric hindrance and minimize side reactions.

1. Reagents & Catalyst System:

-

Aryl Halide (Ar-X): 1.0 equiv.

-

4-Methoxy-2-(trifluoromethoxy)phenylboronic acid: 1.2 equiv.

-

Palladium Precatalyst: SPhos Pd G3 (1-2 mol%)

-

Ligand: (Already part of the precatalyst)

-

Base: K₃PO₄ (finely ground, anhydrous), 2.5 equiv.

-

Solvent: 2-MeTHF or Dioxane (anhydrous), sufficient to make a 0.1-0.2 M solution with respect to the aryl halide.

2. Reaction Setup & Degassing:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide and 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid.

-

Add the finely ground K₃PO₄.

-

Seal the flask with a septum, and purge with argon for 10 minutes.

-

Add the anhydrous solvent via syringe.

-

Perform three freeze-pump-thaw cycles:

-

Freeze the mixture in liquid nitrogen until solid.

-

Apply high vacuum for 5 minutes.

-

Thaw the mixture under a positive pressure of argon.

-

-

After the final cycle, backfill the flask with argon.

3. Reaction Execution:

-

In a separate vial under argon, weigh the SPhos Pd G3 precatalyst.

-

Quickly add the solid catalyst to the reaction flask against a positive flow of argon.

-

Seal the flask and place it in a preheated oil bath at 80-100 °C.

-

Monitor the reaction by TLC or LC-MS. Due to the challenging nature of the substrate, reactions may require 12-24 hours.

4. Work-up & Purification:

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

This combination of a highly active, sterically demanding Buchwald catalyst system with a suitable base and rigorous anhydrous/anaerobic conditions provides the best chance of success for this challenging substrate.[8][9]

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(9), 1829-1842. Retrieved from [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Retrieved from [Link]

-

Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 38(4), 325-336. DOI:10.1021/ar040261n

- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546-12555. DOI:10.1021/jacs.7b05433

- Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. DOI:10.1021/ja068567u

- Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 15(3), 633-639. DOI:10.1021/op200010s

-

West, M. J., et al. (2020). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 142(40), 17182-17196. Retrieved from [Link]

-

Reddit r/chemhelp. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

- Bolshan, Y., & Batey, R. A. (2009). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 74(13), 4917-4920. DOI:10.1021/jo900690t

-

Nguyen, V. T., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Vietnam Journal of Chemistry, 56(4), 464-468. Retrieved from [Link]

-

Dziadek, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2269. Retrieved from [Link]

-

Le-Phuc, T., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269-1284. Retrieved from [Link]

- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. DOI:10.1021/ja992138x

-

West, M. J., et al. (2020). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Retrieved from [Link]

-

Dziadek, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC. Retrieved from [Link]

- Yamamoto, Y., et al. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. DOI:10.26434/chemrxiv-2021-z42qg

-

Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Retrieved from [Link]

-